molecular formula C9H13ClN2O B3225122 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1245772-06-8

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B3225122
CAS No.: 1245772-06-8
M. Wt: 200.66
InChI Key: PLLATTBIZKSVIK-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in the presence of dimethylformamide. The reaction mixture is heated under reflux for about an hour, followed by cooling and pouring into ice-cold water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and other intermolecular interactions. The presence of the pyrazole ring and the aldehyde group may play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a butyl group.

    3-Methyl-1-phenyl-5-pyrazolone: Precursor in the synthesis of the target compound.

    1-Butyl-3-methyl-1H-pyrazole-5-carbaldehyde: Lacks the chlorine atom.

Uniqueness

1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of its butyl, chloro, and aldehyde functional groups, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-butyl-4-chloro-5-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-3-4-5-12-8(6-13)9(10)7(2)11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLATTBIZKSVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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